![molecular formula C20H24N2O4S B5013882 1-(4-methoxyphenyl)-4-{[(4-methylphenyl)sulfonyl]acetyl}piperazine](/img/structure/B5013882.png)
1-(4-methoxyphenyl)-4-{[(4-methylphenyl)sulfonyl]acetyl}piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methoxyphenyl)-4-{[(4-methylphenyl)sulfonyl]acetyl}piperazine, also known as PMSAP, is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to the class of piperazine derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties. In
Mecanismo De Acción
The exact mechanism of action of 1-(4-methoxyphenyl)-4-{[(4-methylphenyl)sulfonyl]acetyl}piperazine is not fully understood. However, it has been suggested that this compound may exert its biological effects by modulating the activity of various molecular targets, such as nuclear factor-kappa B (NF-κB), mitogen-activated protein kinases (MAPKs), and phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This compound has been shown to inhibit the activation of NF-κB and MAPKs, which are key regulators of inflammation and cell survival. Additionally, this compound has been found to activate the PI3K/Akt signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in various cell types. This compound has also been found to decrease the levels of reactive oxygen species and lipid peroxidation, which are indicators of oxidative stress. Moreover, this compound has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-methoxyphenyl)-4-{[(4-methylphenyl)sulfonyl]acetyl}piperazine has several advantages as a research tool. It is relatively easy to synthesize and purify, and it exhibits a range of biological activities that make it a useful compound for studying inflammation, oxidative stress, and cancer. However, there are also some limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.
Direcciones Futuras
There are several future directions for research on 1-(4-methoxyphenyl)-4-{[(4-methylphenyl)sulfonyl]acetyl}piperazine. One area of interest is the development of this compound derivatives with improved potency and selectivity for specific molecular targets. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of this compound in vivo, which could provide insights into its potential therapeutic applications. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on different cell types and diseases. Overall, this compound is a promising compound that has the potential to be developed into a novel therapeutic agent for various diseases.
Métodos De Síntesis
The synthesis of 1-(4-methoxyphenyl)-4-{[(4-methylphenyl)sulfonyl]acetyl}piperazine involves the reaction of 4-methoxyphenylpiperazine with 4-methylbenzenesulfonyl chloride in the presence of a base, followed by acylation with acetic anhydride. The resulting product is then purified by recrystallization to obtain this compound in high purity.
Aplicaciones Científicas De Investigación
1-(4-methoxyphenyl)-4-{[(4-methylphenyl)sulfonyl]acetyl}piperazine has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. This compound has also been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. Moreover, this compound has been found to have antitumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Propiedades
IUPAC Name |
1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(4-methylphenyl)sulfonylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-16-3-9-19(10-4-16)27(24,25)15-20(23)22-13-11-21(12-14-22)17-5-7-18(26-2)8-6-17/h3-10H,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSZUHSZFPTWBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)N2CCN(CC2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

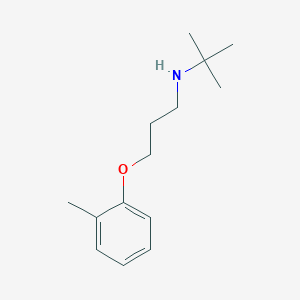
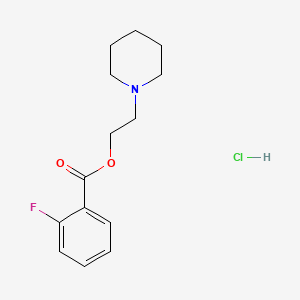
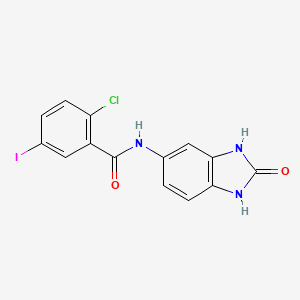
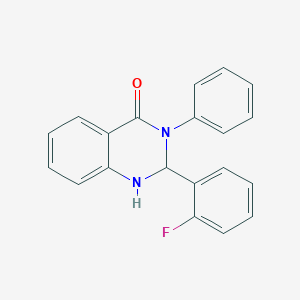
![3-ethyl-5-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5013835.png)
![1-(4-chlorophenyl)-3,4,4-trimethyl-5-[(5-methyl-3-isoxazolyl)oxy]-2-imidazolidinone](/img/structure/B5013839.png)
![ethyl 3-{2-[(2,5-difluorophenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5013842.png)
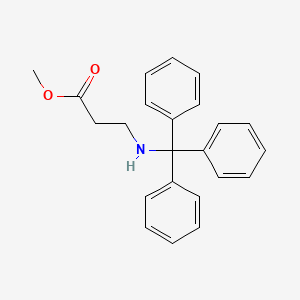
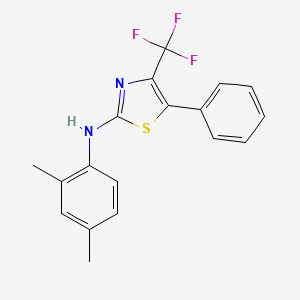
![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5013870.png)
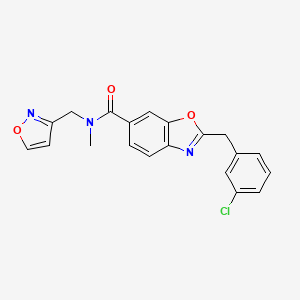
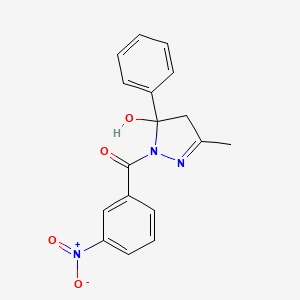
![3-(2-chlorophenyl)-11-(4-methylphenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5013884.png)
![6-bromo-N-(2-thienylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5013899.png)